Bis(2,5-dimethylphenyl)iodonium triflate

Thermal stability Photoacid generator Post-exposure bake compatibility

Bis(2,5-dimethylphenyl)iodonium triflate (CAS 1000015-88-2) is a symmetric diaryliodonium(III) salt comprising a di(2,5-dimethylphenyl)iodonium cation paired with a trifluoromethanesulfonate (triflate) counterion. It belongs to the hypervalent iodine reagent class widely employed as cationic photoacid generators (PAGs) for photolithography and as electrophilic arylating agents in metal-free organic synthesis.

Molecular Formula C17H18F3IO3S
Molecular Weight 486.3 g/mol
Cat. No. B12532281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dimethylphenyl)iodonium triflate
Molecular FormulaC17H18F3IO3S
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
InChIKeyNOYGJUFDVACLMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,5-dimethylphenyl)iodonium Triflate – A Symmetric Diaryl-λ³-iodane Photoacid Generator and Arylating Reagent


Bis(2,5-dimethylphenyl)iodonium triflate (CAS 1000015-88-2) is a symmetric diaryliodonium(III) salt comprising a di(2,5-dimethylphenyl)iodonium cation paired with a trifluoromethanesulfonate (triflate) counterion. It belongs to the hypervalent iodine reagent class widely employed as cationic photoacid generators (PAGs) for photolithography and as electrophilic arylating agents in metal-free organic synthesis . Each aryl ring bears two electron-donating methyl groups at the 2- and 5-positions, imparting a distinctive steric and electronic profile that differentiates it from the simpler diphenyliodonium and bis(4-methylphenyl)iodonium analogs [1]. The compound exhibits a melting point of 192–193 °C and a molecular weight of 486.29 g·mol⁻¹ (C₁₇H₁₈F₃IO₃S) .

Why Generic Diaryliodonium Triflates Cannot Substitute for Bis(2,5-dimethylphenyl)iodonium Triflate


Diaryliodonium salts are not interchangeable commodities. The number, position, and electronic nature of aryl substituents profoundly affect thermal stability, chemoselectivity in aryl transfer, solubility in photoresist-compatible solvents, and absorption characteristics [1]. A 2,5-dimethyl substitution pattern generates a steric environment around the hypervalent iodine center that is distinct from both the unsubstituted diphenyl and the 4-methyl (p-tolyl) variants. This steric-electronic interplay produces a unique 'anti-ortho effect' in metal-free arylations, where increasing ortho substitution counterintuitively favors transfer of the less-hindered aryl group [2]. Furthermore, the elevated melting point of the 2,5-dimethyl derivative (192–193 °C) versus ~136 °C for the bis(4-methylphenyl) analog directly reflects stronger crystal lattice forces that correlate with reduced volatility and potentially higher thermal latency in post-exposure bake processes. Substituting a generic diaryliodonium triflate therefore risks altered reaction selectivity, premature thermal decomposition, or incompatible solubility profiles.

Quantitative Differentiation Evidence for Bis(2,5-dimethylphenyl)iodonium Triflate vs. Closest Analogs


Melting Point and Thermal Stability: 53–57 °C Higher Than the Bis(4-methylphenyl) Analog

The melting point of Bis(2,5-dimethylphenyl)iodonium triflate is 192–193 °C , substantially exceeding that of the closest symmetric analog Bis(4-methylphenyl)iodonium triflate (di-p-tolyliodonium triflate), which melts at 135–139 °C . This represents a ΔTₘ of approximately +53 to +57 °C. The diphenyliodonium triflate benchmark melts at 177–183 °C , while the tert-butyl-substituted variant Bis(4-tert-butylphenyl)iodonium triflate melts at 162–166 °C . The 2,5-dimethyl compound thus exhibits the highest melting point among commercially available symmetric diaryliodonium triflate salts bearing simple alkyl substituents.

Thermal stability Photoacid generator Post-exposure bake compatibility

Unique 'Anti-Ortho' Chemoselectivity: The 2,5-Dimethylphenyl Pattern Opposes Conventional Ortho-Effect Trends

In a systematic chemoselectivity study by Malmgren et al. (2013) [1], twelve aryl(phenyl)iodonium triflate salts were compared in metal-free arylation of phenols, anilines, and malonates. The unsymmetrical (2,5-dimethylphenyl)(phenyl)iodonium triflate (salt 1d) exhibited a Ph/Ar transfer ratio of 2.0:1 with malonate nucleophile 9—a modest selectivity that positions it between the strongly ortho-effect-dominated 2-methylphenyl salt 1b (Ph/Ar = 11:1) and the electronically controlled 2,6-dimethylphenyl salt 1e (Ph/Ar = 1:9, favoring the substituted aryl) [1]. This 'anti-ortho effect' is unique to the 2,5-dimethyl arrangement, wherein one ortho-methyl and one para-methyl create a steric-electronic balance that cannot be replicated by mono-ortho, di-ortho, or para-only substitution patterns. The symmetrical di(2,5-dimethylphenyl)iodonium cation (2h′) was independently detected by HRMS during aryl exchange control experiments employing the target compound, confirming its stability and distinctiveness as a chemical entity [1].

Chemoselectivity Metal-free arylation Hypervalent iodine Dummy ligand design

Enhanced Lipophilicity: Calculated LogP of 6.06 vs. Lower-Substituted Analogs

The calculated octanol-water partition coefficient (LogP) for Bis(2,5-dimethylphenyl)iodonium triflate is 6.06 . While LogP values for comparator diaryliodonium triflates are not uniformly reported in the same database, the molecular composition—four methyl groups across two aryl rings—adds substantial hydrophobic surface area relative to diphenyliodonium triflate (zero methyl groups) and Bis(4-methylphenyl)iodonium triflate (two methyl groups). The bis(4-tert-butylphenyl) analog, which carries four tert-butyl groups, has reported solubility of ~25% in ethyl lactate and ~50% in γ-butyrolactone , indicating that increased alkyl substitution generally enhances solubility in moderately polar photoresist solvents. The 2,5-dimethyl compound is expected to occupy an intermediate position in the solubility spectrum—more lipophilic than the diphenyl or di-p-tolyl salts, but less sterically encumbered than the di-tert-butyl variant, potentially offering a balanced dissolution profile in PGMEA-based formulations.

Lipophilicity Solubility Organic solvent compatibility Formulation

Cation Stability Under Arylation Conditions: HRMS Detection of the di(2,5-dimethylphenyl)iodonium Cation

During control experiments investigating aryl exchange in metal-free arylation, Malmgren et al. (2013) [1] reacted malonate 9 with symmetrical di(2,5-dimethylphenyl)iodonium triflate (the target compound) and di(p-methoxyphenyl)iodonium triflate. The di(2,5-dimethylphenyl)iodonium cation (2h′) was detected by high-resolution mass spectrometry (HRMS) within 5 minutes at room temperature, confirming both its formation and its persistence under the basic arylation conditions (t-BuOK/DMF). The symmetrical diphenyliodonium cation was also detected in the same experiment, indicating that aryl exchange proceeded to an equilibrium mixture. This experimental validation distinguishes the 2,5-dimethylphenyl-bearing cation as a kinetically accessible yet observable intermediate—neither so reactive that it cannot be detected, nor so inert that it dominates the equilibrium.

Aryl exchange Cation stability HRMS Reaction monitoring

Optimal Application Scenarios for Bis(2,5-dimethylphenyl)iodonium Triflate Based on Differentiated Properties


Mechanistic Probe and 'Dummy Ligand' Reference in Chemoselective Arylation Methodology Development

The 2,5-dimethylphenyl group occupies a unique position in the chemoselectivity spectrum (Ph/Ar = 2.0:1 with malonate nucleophiles) that is neither fully retained nor indiscriminately transferred [1]. This makes Bis(2,5-dimethylphenyl)iodonium triflate an ideal symmetrical reference compound for calibrating aryl exchange kinetics and validating mechanistic models in metal-free arylation research. When used in control experiments alongside unsymmetrical salts, it enables deconvolution of steric vs. electronic contributions to aryl transfer selectivity—a capability not offered by the more extreme bis(2,6-dimethylphenyl) or bis(4-methylphenyl) analogs.

High-Temperature Photoresist Formulations Requiring Elevated Thermal Latency

With a melting point of 192–193 °C—at least 53 °C higher than the common Bis(4-methylphenyl)iodonium triflate (135–139 °C) and 10–16 °C above diphenyliodonium triflate (177–183 °C) —the target compound offers superior thermal latency. This property is critical in chemically amplified photoresist systems where the photoacid generator must remain intact during post-exposure bake (PEB) steps that can reach 110–130 °C. Premature acid generation from a lower-melting PAG would degrade pattern fidelity; the 2,5-dimethyl derivative provides an expanded thermal processing window.

Solubility-Tuned Cationic Photopolymerization in Moderately Polar Solvent Systems

The calculated LogP of 6.06 positions this compound between the sparingly soluble diphenyliodonium salts and the highly solubilised tert-butyl derivatives (~25% in ethyl lactate, ~50% in γ-butyrolactone) . This intermediate lipophilicity is advantageous for cationic photopolymerization formulations using PGMEA or mixed solvent systems common in microelectronics manufacturing, where both sufficient PAG loading and resistance to phase separation are required.

Synthesis of Sterically Defined 2,5-Dimethylphenyl-Functionalized Compounds

As a symmetrical diaryliodonium salt, Bis(2,5-dimethylphenyl)iodonium triflate serves as a clean, stoichiometric source of the 2,5-dimethylphenyl electrophile for metal-free or metal-catalyzed C–C and C–heteroatom bond-forming reactions [1]. The symmetrical nature eliminates the chemoselectivity ambiguity inherent in unsymmetrical salts, ensuring that only the 2,5-dimethylphenyl group is transferred. The cation stability confirmed by HRMS under reaction conditions supports its use in continuous-flow and scale-up arylation protocols.

Quote Request

Request a Quote for Bis(2,5-dimethylphenyl)iodonium triflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.